[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid
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Overview
Description
[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of bromine, chlorine, and hydroxymethyl groups attached to a phenoxyacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid typically involves the following steps:
Bromination and Chlorination: The starting material, 4-(hydroxymethyl)phenol, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 6 positions, respectively.
Esterification: The brominated and chlorinated phenol is then esterified with chloroacetic acid in the presence of a base such as sodium hydroxide to form the phenoxyacetic acid derivative.
The reaction conditions often involve:
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
Temperature: Elevated temperatures (around 125°C)
Atmosphere: Inert atmosphere (argon or nitrogen)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The bromine and chlorine atoms can be reduced under specific conditions.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF.
Major Products
Oxidation: Formation of [2-bromo-6-chloro-4-(carboxymethyl)phenoxy]acetic acid.
Reduction: Formation of [2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]ethanol.
Substitution: Formation of various substituted phenoxyacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of bromine and chlorine atoms enhances its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: Lacks the bromine and chlorine substituents, making it less reactive.
2,4-dichlorophenoxyacetic acid: Contains two chlorine atoms but lacks the bromine and hydroxymethyl groups.
4-bromo-2-chlorophenoxyacetic acid: Similar structure but lacks the hydroxymethyl group.
Uniqueness
[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid is unique due to the combination of bromine, chlorine, and hydroxymethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO4/c10-6-1-5(3-12)2-7(11)9(6)15-4-8(13)14/h1-2,12H,3-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJAFKMMPLAOGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCC(=O)O)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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